2-(1H-indol-2-yl)acetonitrile
Overview
Description
2-(1H-indol-2-yl)acetonitrile is an organic compound that belongs to the indole family, which is a significant class of heterocyclic aromatic organic compounds. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a valuable scaffold for drug discovery and development.
Mechanism of Action
Target of Action
2-(1H-indol-2-yl)acetonitrile is a fluorophore that has been studied for its optical, thermal, and electroluminescence properties . It is primarily used in the field of organic electronics, particularly in the fabrication of organic light-emitting diodes (OLEDs) . The compound’s primary targets are the electron donor (D) and acceptor (A) sites in OLEDs .
Mode of Action
The compound operates by interacting with its targets through a donor–π–acceptor mechanism . The highest occupied molecular orbital (HOMO) is mainly localized on the donor part, whereas the lowest unoccupied molecular orbital (LUMO) is spread over the entire molecule i.e. over the donor, π–spacer, and acceptor units . This interaction results in a charge transfer character, which is higher in polar solvents .
Biochemical Pathways
The compound’s action affects the electroluminescence process in OLEDs. The absorption of the compound in various solvents corresponds to S0 → S1 transitions, and the most intense bands with respect to the higher oscillator strengths are mainly contributed by HOMO → LUMO transition .
Result of Action
The result of the compound’s action is the emission of light in OLEDs. The compound shows electroluminescence at 564 nm, with a maximum current efficiency of 0.687 cd A−1 and a maximum external quantum efficiency (EQE) of 0.24% .
Action Environment
The action of this compound is influenced by environmental factors such as the polarity of the solvent. The compound’s charge transfer character is higher in polar solvents . Additionally, the compound’s thermal stability suggests it can maintain its efficacy and stability under varying temperature conditions .
Biochemical Analysis
Biochemical Properties
It is known that the compound exhibits high fluorescence quantum yield and good thermal stability . The highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) of 2-(1H-indol-2-yl)acetonitrile have been explored to recognize the nature of electronic and optical properties .
Molecular Mechanism
It is known that the compound has a large electric dipole in the excited states, which enhances intramolecular charge transfer .
Temporal Effects in Laboratory Settings
It has been reported that the compound exhibits high fluorescence quantum yield and good thermal stability .
Metabolic Pathways
Indole derivatives are generally involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(1H-indol-2-yl)acetonitrile can be synthesized through various synthetic routes. One common method involves the reaction of 3-(2-nitroethyl)-1H-indoles with suitable reagents to yield this compound . This transformation typically requires specific reaction conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the nitrile group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce primary amines.
Scientific Research Applications
2-(1H-indol-2-yl)acetonitrile has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)acetonitrile: Another indole derivative with similar structural features but different biological activities.
Indole-3-acetic acid: A naturally occurring plant hormone with distinct functions in plant growth and development.
Indole-2-carboxylic acid: An indole derivative with applications in medicinal chemistry and organic synthesis.
Uniqueness
2-(1H-indol-2-yl)acetonitrile is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(1H-indol-2-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7,12H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RORMSTAFXZRNGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80189483 | |
Record name | 1H-Indoleacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80189483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35913-20-3 | |
Record name | 1H-Indoleacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035913203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indoleacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80189483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 2-(1H-indol-2-yl)acetonitrile discussed in the research?
A: The research highlights a novel method for synthesizing this compound. Previous attempts to create this compound using a [4+1]-spirocyclization reaction of nitroalkenes to indoles were hampered by the production of unwanted 3-(2-nitroethyl)-1H-indole byproducts []. This new research offers a solution by effectively converting these byproducts into the desired this compound. This breakthrough offers a more efficient and controlled synthesis route for this valuable compound.
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